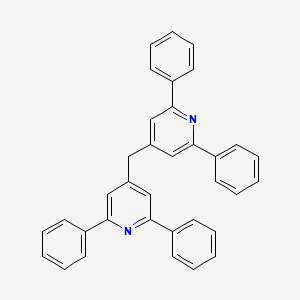

4,4'-Methanediylbis(2,6-diphenylpyridine)

Description

4,4'-Methanediylbis(2,6-diphenylpyridine) is a symmetric aromatic compound featuring two 2,6-diphenylpyridine units bridged by a methylene (-CH₂-) group. This structural motif imparts rigidity and extended π-conjugation, making it a candidate for applications in materials science, coordination chemistry, and photophysical sensing. The molecule’s core pyridine rings are substituted with phenyl groups at the 2- and 6-positions, creating a sterically hindered environment that influences its electronic properties and reactivity.

Properties

CAS No. |

61274-56-4 |

|---|---|

Molecular Formula |

C35H26N2 |

Molecular Weight |

474.6 g/mol |

IUPAC Name |

4-[(2,6-diphenylpyridin-4-yl)methyl]-2,6-diphenylpyridine |

InChI |

InChI=1S/C35H26N2/c1-5-13-28(14-6-1)32-22-26(23-33(36-32)29-15-7-2-8-16-29)21-27-24-34(30-17-9-3-10-18-30)37-35(25-27)31-19-11-4-12-20-31/h1-20,22-25H,21H2 |

InChI Key |

CRJXQVXIVKWOEL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)CC4=CC(=NC(=C4)C5=CC=CC=C5)C6=CC=CC=C6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Methanediylbis(2,6-diphenylpyridine) typically involves the reaction of 2,6-diphenylpyridine with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two pyridine units. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 4,4’-Methanediylbis(2,6-diphenylpyridine) may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4,4’-Methanediylbis(2,6-diphenylpyridine) undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The pyridine rings can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

4,4’-Methanediylbis(2,6-diphenylpyridine) has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the field of cancer treatment.

Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which 4,4’-Methanediylbis(2,6-diphenylpyridine) exerts its effects involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its interaction with biological molecules can modulate enzyme activity and influence cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 4,4'-Methanediylbis(2,6-diphenylpyridine) can be contextualized against related diphenylpyridine derivatives and bridged aromatic systems. Key comparisons are summarized below:

Table 1: Comparative Analysis of 4,4'-Methanediylbis(2,6-diphenylpyridine) and Analogues

Structural and Functional Insights

Electronic Effects of Substituents :

- Electron-donating groups (e.g., -SCH₃ in PT-SCH₃) enhance fluorescence sensitivity in free-radical polymerization by stabilizing excited states through resonance effects . In contrast, electron-withdrawing groups (e.g., -CN in PT-CN) reduce polarity-dependent spectral shifts, limiting their utility as sensors .

- The methylene bridge in 4,4'-Methanediylbis(2,6-diphenylpyridine) extends conjugation but lacks substituents, suggesting intermediate sensitivity compared to PT-SCH₃ or PT-CN.

Bridging Groups and Coordination Chemistry :

- The phenylene bridge in 4,4'-(1,4-phenylene)bis[2,6-pyridinedicarboxylic acid] enables chelation with metal ions (e.g., Zr⁴+ in MOFs) , whereas the methylene bridge in the target compound may favor weaker interactions due to reduced steric accessibility.

Photophysical Behavior in Polymerization :

- During cationic photopolymerization, unsubstituted 2,6-diphenylpyridine (PT-H) exhibits weak initial fluorescence but develops a new emission band at longer wavelengths under UV exposure . The methylene-bridged analogue may display amplified effects due to enhanced rigidity and π-conjugation.

Thermal and Mechanical Stability: Bridged aromatic systems (e.g., MDI-based polyurethanes ) show higher thermal stability and tensile strength compared to aliphatic analogues. By analogy, 4,4'-Methanediylbis(2,6-diphenylpyridine) may exhibit superior thermal resilience in polymeric matrices compared to non-bridged diphenylpyridines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.